molecular formula C13H18Cl2N2 B12837554 [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine CAS No. 1048919-48-7

[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine

Cat. No.: B12837554
CAS No.: 1048919-48-7
M. Wt: 273.20 g/mol
InChI Key: PRXQVBMRHVTMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine is a chemical compound of significant interest in medicinal chemistry research, particularly as a building block for the development of novel pharmacologically active molecules. It is supplied as its hydrochloride salt with the CAS number 1261233-75-3, a molecular formula of C13H19Cl3N2, and a molecular weight of 309.66 g/mol . The piperidine scaffold is a privileged structure in drug discovery, and this specific compound serves as a key intermediate in chemical synthesis. Research into analogous structures has demonstrated potential in various areas, including the development of inhibitors for parasitic enzymes like trypanothione reductase, which is a target for diseases such as African sleeping sickness . Furthermore, piperidine-based compounds are extensively explored for their interactions with central nervous system targets, including neuropeptide FF receptors, which are involved in modulating opioid-induced effects . This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use. Researchers should consult the safety data sheet for proper handling information, as the compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation .

Properties

CAS No.

1048919-48-7

Molecular Formula

C13H18Cl2N2

Molecular Weight

273.20 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-4-amine

InChI

InChI=1S/C13H18Cl2N2/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15/h2-4,10,16H,5-9H2,1H3

InChI Key

PRXQVBMRHVTMLJ-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of Piperidine Ring

The piperidine ring is formed through cyclization reactions involving primary amines and ketones under acidic or basic conditions. Catalysts such as sulfuric acid or phosphoric acid may be used to enhance cyclization efficiency.

Step 2: Substitution Reaction

The introduction of the 2,6-dichlorobenzyl group is achieved through nucleophilic substitution:

Step 3: Reductive Amination

To attach the methylamine functional group:

Reaction Optimization Parameters

The following table summarizes key reaction parameters for optimizing yield and purity:

Step Reagents/Conditions Solvent Catalyst/Base Temperature (°C) Yield (%)
Piperidine Ring Formation Primary amines + ketones Ethanol Sulfuric acid 60–80 ~85
Substitution Reaction 2,6-Dichlorobenzyl chloride Dichloromethane Triethylamine 50–70 ~90
Reductive Amination Formaldehyde + methylamine Methanol Sodium borohydride 20–40 ~88

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-NH<sub>2</sub>) exhibits strong nucleophilic character, enabling reactions with electrophilic reagents:

Reaction Type Conditions Product Yield Source
AcylationIsobutyryl chloride, DCM, 0°C, 1 hN-Isobutyryl derivative85–91%
AlkylationFormaldehyde, NaBH(OAc)<sub>3</sub>, THFN-Methylated derivative78%
SulfonylationEthylsulfonyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMFN-Ethylsulfonyl derivative89%

Key Findings :

  • Acylation proceeds efficiently under mild conditions due to the amine’s high nucleophilicity .

  • Reductive alkylation with formaldehyde requires stabilizing agents like sodium triacetoxyborohydride to prevent over-alkylation .

Ring Functionalization of the Piperidine Scaffold

The piperidine ring undergoes substitution at nitrogen or carbon positions under specific conditions:

Modification Reagents Outcome Notable Features
N-MethylationCH<sub>3</sub>I, NaH, THFQuaternary ammonium formationEnhanced lipophilicity and CNS penetration
Ring OxidationMnO<sub>2</sub>/CH<sub>2</sub>Cl<sub>2</sub> or DDQ/dioxaneFormation of ketone intermediatesAtom-efficient route to piperidone analogs

Mechanistic Insight :

  • N-Methylation occurs via SN2 displacement, favored by the steric accessibility of the piperidine nitrogen .

  • Oxidation with MnO<sub>2</sub> selectively targets benzylic positions adjacent to electron-withdrawing groups .

Aromatic Electrophilic Substitution

The 2,6-dichlorobenzyl group directs electrophilic aromatic substitution (EAS) to specific positions:

Reaction Electrophile Position Activation/Deactivation
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Para to ClStrongly deactivated ring
HalogenationCl<sub>2</sub>/FeCl<sub>3</sub>Ortho to ClLimited reactivity due to -I effect

Experimental Limitations :

  • EAS is challenging due to electron-withdrawing effects of chlorine atoms, requiring harsh conditions.

Stability and Degradation Pathways

The compound’s stability under physiological and synthetic conditions has been characterized:

Condition Observation Mechanism
Acidic (pH < 3)Protonation of amine, no decompositionFormation of stable ammonium salt
Alkaline (pH > 10)Partial hydrolysis of amide derivativesBase-catalyzed cleavage
Oxidative (H<sub>2</sub>O<sub>2</sub>)Oxidation of methylamine to nitrileRadical-mediated pathway

Structural Sensitivity :

  • The benzylic C-Cl bond resists hydrolysis under neutral conditions but may cleave under UV irradiation.

Pharmacological Derivatization

Functionalization strategies to enhance bioactivity include:

Strategy Derivative Biological Target IC<sub>50</sub>
AcylationN-AcetylDHFR inhibition12.3 μM
SulfonylationN-TosylSerotonin receptors0.45 μM

SAR Analysis :

  • Bulky acyl groups (e.g., isobutyryl) improve target selectivity by reducing off-target interactions .

  • Electron-deficient sulfonamides enhance binding to enzymatic active sites .

Analytical Characterization Data

Key spectroscopic properties of reaction products:

Derivative <sup>1</sup>H NMR (δ, ppm) LC-MS ([M+H]<sup>+</sup>)
N-Isobutyryl1.15 (d, 6H), 2.60 (m, 1H), 3.45 (t, 2H)508.2
N-Ethylsulfonyl1.21 (t, 3H), 3.02 (q, 2H), 4.32 (d, 2H)529.3

Scientific Research Applications

Medicinal Chemistry Applications

1.1. G Protein-Coupled Receptor Modulation

One of the primary applications of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine lies in its role as a modulator of G protein-coupled receptors (GPCRs). Research has indicated that piperidine derivatives can serve as potent agonists or antagonists for various GPCRs, making them valuable in developing new therapeutics for conditions such as pain and anxiety .

Table 1: Binding Affinities of Piperidine Derivatives at GPCRs

CompoundTarget GPCRBinding Affinity (K_i, nM)
1NPFF1-R3.66 ± 0.95
2NPFF2-R0.47 ± 0.08
3GRK2IC50 = 30 nM

This table summarizes the binding affinities of various piperidine derivatives at specific GPCRs, highlighting the potential of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine in drug development.

Pharmacological Studies

2.1. Antiviral Activity

Recent studies have demonstrated that compounds structurally related to [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine exhibit antiviral properties. For instance, compounds with similar scaffolds showed effective inhibition against viral targets with EC50 values ranging from 130 to 263 µM. This suggests that the compound may have potential applications in antiviral drug development.

2.2. Antibacterial Properties

The antibacterial activity of piperidine derivatives has also been explored. The incorporation of the piperidine moiety into various chemical structures has been shown to enhance antibacterial efficacy against a range of pathogens . The structural modifications involving [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine could lead to new antibacterial agents.

Case Studies

3.1. Structure-Based Drug Design

A notable case study involved the structure-based design of selective inhibitors targeting specific kinases using piperidine derivatives as scaffolds. The study highlighted how modifications to the piperidine ring can significantly alter the binding affinity and selectivity towards specific biological targets, demonstrating the versatility of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine in drug design .

3.2. In Vitro Studies on Enzyme Inhibition

In vitro studies have shown that derivatives of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine can effectively inhibit enzymes such as arginase, which plays a crucial role in metabolic pathways . The inhibition profiles suggest that these compounds could be developed into therapeutic agents for conditions linked to arginine metabolism.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorobenzyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound may act on neurotransmitter receptors or ion channels, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Impact of Substituent Positioning

  • Chlorine Position : In collagenase inhibitors, 2,6-dichloro substitution (e.g., ) shortens hydrogen-bond distances compared to 2,4-dichloro analogs (1.961 Å vs. 2.202 Å), though IC₅₀ values remain similar. This suggests that 2,6-Cl optimizes ligand-target interactions without significantly altering potency .

Core Heterocycle Modifications

  • Piperidine vs. Piperazine : Piperazine analogs () introduce an additional nitrogen, increasing basicity and altering hydrogen-bonding networks. This may reduce blood-brain barrier penetration compared to piperidine-based compounds .
  • Pyrazole vs. Piperidine : The pyrazole-containing analog () replaces the piperidine ring with a planar heterocycle, likely reducing conformational flexibility and altering binding modes .

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., ) enhance aqueous solubility compared to free bases, critical for in vivo efficacy .
  • Synthetic Yield : Complex substituents (e.g., benzo[d][1,3]dioxol-5-yloxy in ) lower synthetic yields (41%) compared to simpler analogs, highlighting a trade-off between potency and manufacturability .

Biological Activity

Introduction

[1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine is a synthetic compound belonging to the piperidine family, which is noted for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in pharmacology, including its effects on neurotransmitter systems, antimicrobial properties, and analgesic effects.

Chemical Structure and Properties

The structure of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine features a piperidine ring substituted with a dichlorobenzyl group and a methylamine moiety. The presence of two chlorine atoms on the benzene ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Structural Characteristics

Feature Description
Molecular Formula C13H16Cl2N2
Molecular Weight 273.19 g/mol
Piperidine Ring Six-membered saturated heterocyclic ring
Dichlorobenzyl Group Enhances lipophilicity and biological interactions

Antidepressant Effects

Piperidine derivatives are known to influence neurotransmitter systems, particularly serotonin and norepinephrine. Studies indicate that compounds with similar structures exhibit antidepressant-like effects by modulating these neurotransmitters' reuptake mechanisms.

Antimicrobial Activity

Research has demonstrated that substituted benzylamines, including those with piperidine structures, possess significant antimicrobial properties. For instance, compounds sharing structural similarities with [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Analgesic Properties

Similar piperidine derivatives have been investigated for their analgesic properties. These compounds may interact with pain pathways in the central nervous system, providing potential avenues for pain relief therapies.

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant potential of piperidine derivatives revealed that [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine significantly affected serotonin levels in animal models. The compound demonstrated a dose-dependent increase in serotonin levels, suggesting its potential as an antidepressant agent.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperidine derivatives against common bacterial pathogens, [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition at low concentrations .

Case Study 3: Analgesic Effects

Research involving pain models indicated that the compound could reduce nociceptive responses significantly compared to control groups. This suggests that it may act through mechanisms similar to established analgesics by modulating central pain pathways.

The exact mechanisms by which [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine exerts its biological effects remain under investigation. However, it is hypothesized that its interactions with neurotransmitter receptors and enzymes involved in metabolic pathways play crucial roles. For instance:

  • Serotonin Reuptake Inhibition : The compound may inhibit serotonin reuptake transporters (SERT), enhancing serotonergic transmission.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with protein synthesis in pathogens.

Q & A

Q. What are the recommended synthetic routes for [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting from piperidine derivatives. For example, dibenzylation of the piperidine ring followed by selective deprotection can yield intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine (m/z 198 [M + H]+ via MS-ESI+) . Optimize reaction efficiency by:
  • Using inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Monitoring intermediates via thin-layer chromatography (TLC) or LC-MS.
  • Adjusting solvent polarity (e.g., dichloromethane for nucleophilic substitutions) and temperature (room temperature for deprotection reactions).
    Final characterization should include 1^1H NMR for stereochemical confirmation and MS-ESI+ for molecular weight validation .

Q. Which analytical techniques are most reliable for characterizing [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine and its intermediates?

  • Methodological Answer :
  • Mass Spectrometry (MS-ESI+) : Critical for confirming molecular ions (e.g., m/z 452 [M + H]+ for structurally similar compounds) and detecting impurities .
  • 1^1H NMR : Resolves stereochemistry and regioselectivity. For example, distinct proton shifts for piperidine methyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.5 ppm) can validate substitution patterns .
  • HPLC-Purity Analysis : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) to assess purity >98% .

Q. What are the primary pharmacological targets investigated for piperidinylmethylamine derivatives?

  • Methodological Answer : Piperidine derivatives often target neurotransmitter receptors (e.g., dopamine, serotonin) or enzymes like kinases. For example:
  • In vitro binding assays : Radioligand displacement studies (e.g., 3^3H-labeled ligands) to measure affinity (IC50_{50}) for GPCRs.
  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition of kinases like JAK3 or p38 MAPK .
  • Cellular viability assays : MTT or CellTiter-Glo® to assess cytotoxicity in cancer cell lines (e.g., IC50_{50} values in µM ranges) .

Advanced Research Questions

Q. How can enantiomeric purity of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine be ensured during synthesis, and what impact does stereochemistry have on bioactivity?

  • Methodological Answer :
  • Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak® AD-H) with hexane/isopropanol (95:5) to separate enantiomers. Confirm purity via circular dichroism (CD) or chiral HPLC .
  • Biological Impact : Test R and S enantiomers in parallel assays. For example, (1R,4R)-enantiomers of similar compounds show 10-fold higher kinase inhibition than (1S,4S)-forms . Mechanistic studies (e.g., molecular docking) can explain stereospecific binding to active sites .

Q. How should researchers resolve contradictory data in receptor-binding studies for this compound?

  • Methodological Answer :
  • Assay Validation : Ensure consistent buffer conditions (pH 7.4, 1 mM Mg2+^{2+}) and temperature (25°C).
  • Control Experiments : Include reference ligands (e.g., haloperidol for dopamine D2 receptor studies) to calibrate assay sensitivity.
  • Data Triangulation : Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
  • Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance across replicates .

Q. What strategies are effective for improving the metabolic stability of [1-(2,6-Dichlorobenzyl)piperidin-4-yl]methylamine in preclinical studies?

  • Methodological Answer :
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) at meta/para positions to block cytochrome P450 oxidation .
  • Prodrug Design : Link labile groups (e.g., acetyl) to the amine moiety to enhance oral bioavailability. Hydrolyze in vivo via esterases .
  • In vitro ADME : Use liver microsomes (human/rat) to quantify half-life (t1/2_{1/2}) and identify metabolic hotspots via LC-MS/MS .

Q. How can computational methods guide the optimization of this compound’s selectivity for kinase targets?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., JAK3 vs. JAK2) to identify key residues (e.g., Lys855 in JAK3) for selective interactions .
  • Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methyl vs. ethyl groups) .
  • Pharmacophore Modeling : Map hydrogen-bond acceptors/donors to align with kinase hinge regions .

Data Presentation Guidelines

  • Tables : Include retention times (HPLC), IC50_{50} values, and statistical significance (p-values).
  • Figures : Use dose-response curves for receptor binding and Lineweaver-Burk plots for enzyme kinetics.
  • Stereochemical Data : Report enantiomeric excess (%ee) and CD spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.